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Gold;indium

Coefficient of Thermal Expansion Solder Joint Reliability Microelectronics Packaging

Generic Au-based solders fail to simultaneously achieve low process temperatures and high service temperatures, causing thermal stress in III-V and MEMS devices. AuIn₂ forms reliably at 160°C within 10 minutes and delivers a 544°C melting point, decoupling bonding from subsequent reflow. - CTE of 11.4 ppm/°C, 19% lower than Au80Sn20, reduces mismatch with GaAs (5.7) and InP (4.5). - Gibbs energy of formation -23.459 kJ/mol ensures thermodynamic stability as the predominant bonding phase. - Available in 10-100 mg research packs; bulk and custom synthesis on request.

Molecular Formula AuIn
Molecular Weight 311.785 g/mol
CAS No. 12006-55-2
Cat. No. B14714784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold;indium
CAS12006-55-2
Molecular FormulaAuIn
Molecular Weight311.785 g/mol
Structural Identifiers
SMILES[In].[Au]
InChIInChI=1S/Au.In
InChIKeyGPYPVKIFOKLUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold-Indium Intermetallic Compound (CAS 12006-55-2): Critical Procurement Data for High-Reliability Electronics Bonding


Gold;indium (CAS 12006-55-2) refers to the intermetallic compound AuIn₂, a stoichiometric line compound (53.8 wt% In) that forms spontaneously at gold-indium interfaces during low-temperature bonding processes [1]. It possesses a cubic CaF₂-type crystal structure (space group Fm3̄m) with a lattice parameter a = 6.517 Å at room temperature [2]. Unlike pure gold or indium, AuIn₂ exhibits a high melting point of approximately 541–544 °C while being formable at temperatures just above the melting point of indium (156.6 °C), making it a critical phase in solid–liquid interdiffusion (SLID) bonding for microelectronics packaging where low processing temperature and high service temperature are simultaneously required [1].

Why AuIn₂ Cannot Be Substituted with Other Gold-Based Solders or Alternative Au-In Intermetallics


Generic substitution of AuIn₂ with other gold-based solders (e.g., Au80Sn20, Au88Ge12) or alternative Au-In intermetallic phases (AuIn, Au₇In₃) introduces measurable performance penalties in thermal expansion matching, mechanical reliability, and process control. AuIn₂ possesses a coefficient of thermal expansion (CTE) of 11.4 ppm/°C that falls outside the rule-of-mixtures prediction—lower than both pure Au (14.2 ppm/°C) and pure In (32.1 ppm/°C)—creating a unique CTE mismatch profile relative to semiconductor substrates that cannot be replicated by Au-Sn or Au-Ge alloys [1]. Furthermore, AuIn₂ is thermodynamically the most stable phase in the Au-In system (Gibbs energy of formation = −23.459 kJ/mol at 25 °C), forming as the predominant and fastest-growing layer during bonding, whereas AuIn and Au₇In₃ appear only as thin interlayers that cannot be reliably isolated or procured as standalone bonding materials [2].

Quantitative Differentiation of AuIn₂ from Gold-Based Solder Alternatives: Head-to-Head Performance Data


CTE Mismatch Advantage: AuIn₂ Exhibits 19% Lower Thermal Expansion than Au80Sn20

AuIn₂ demonstrates a coefficient of thermal expansion (CTE) of 11.4 ppm/°C over 20–500 °C, which is lower than that of both pure gold (14.2 ppm/°C) and pure indium (32.1 ppm/°C), violating the rule of mixtures [1]. In direct comparison, the widely used eutectic Au80Sn20 solder exhibits a CTE of 14 ppm/°C at 20 °C . The 19% reduction in CTE for AuIn₂ translates to proportionally lower thermomechanical stress when bonded to low-CTE substrates (e.g., silicon at 2.6 ppm/°C, GaAs at 5.7 ppm/°C), a critical factor in thermal cycling reliability [1].

Coefficient of Thermal Expansion Solder Joint Reliability Microelectronics Packaging

Interfacial Microstructure Control: AuIn₂ Forms as the Predominant Phase with 10-Minute Annealing at 160 °C

During SLID bonding of Au-In diffusion couples, three intermetallic phases (AuIn₂, AuIn, and Au₇In₃) are always observed, but AuIn₂ is consistently the thickest and fastest-growing layer [1]. Nanoindentation studies confirm that AuIn₂ precipitates form predominantly after annealing at 160 °C for only 10 minutes, just 4 °C above the melting point of indium (156.6 °C) [2]. This is in contrast to AuIn, which appears only as a thin interlayer and cannot be reliably grown as a standalone bonding layer under equivalent conditions [1].

Solid-Liquid Interdiffusion Bonding Intermetallic Growth Kinetics Low-Temperature Processing

Diffusion Barrier Function: AuIn₂ Prevents Au Migration into Semiconductors Below 300 °C

AuIn₂ functions as an effective diffusion barrier that prevents the intrusion of excess gold into underlying semiconductor layers. A Japanese patent (JPS5840879A) demonstrates that when a constant-ratio AuIn₂ layer (53.8 wt% In, 544 °C melting point) is interposed between Au plating and In-based solder, neither the excess Au nor the In solder passes through the AuIn₂ layer at temperatures up to 300 °C [1]. This barrier property protects the Au-Zn ohmic electrode and the InGaAsP active layer from degradation. In contrast, direct Au-In contacts without a preformed AuIn₂ barrier allow uncontrolled interdiffusion that can introduce defects and reduce radiant power output in optoelectronic devices [1].

Ohmic Contact Metallization Diffusion Barrier III-V Semiconductor Reliability

Mechanical Strengthening: AuIn₂ Nanoparticles Increase Reduced Modulus and Hardness of Indium Solder

Nanoindentation measurements reveal that the formation of AuIn₂ precipitates within an indium solder matrix produces significant mechanical strengthening. The reduced modulus and hardness values extracted from nanoindentation curves indicate a substantial increase compared to pure indium, with the strengthening effect increasing as annealing time is extended from 10 to 120 minutes due to progressive AuIn₂ formation [1]. While pure indium exhibits a hardness of approximately 0.9 MPa, the AuIn₂-reinforced composite demonstrates measurably higher resistance to indentation deformation, though exact numerical hardness values for the composite are not reported in the open literature [1].

Nanoindentation Composite Solder Strengthening Mechanical Reliability

Superconducting Coexistence: AuIn₂ Displays Simultaneous Superconductivity (207 mK) and Nuclear Ferromagnetism (35 μK)

AuIn₂ is a unique material that exhibits coexistence of superconductivity (critical temperature T_S = 207 mK) and nuclear ferromagnetic order (critical temperature T_M = 35 μK) [1]. This coexistence is extremely rare among intermetallic compounds and is studied theoretically as a model system for the interplay between superconducting electrons and localized nuclear magnetic moments [2]. In the coexisting phase, the critical field H_c(T=0) is reduced by a factor of two relative to its bare value [1]. This property set is fundamentally absent in other gold-based intermetallics such as AuSn or AuGe compounds, which do not exhibit superconductivity at accessible temperatures.

Superconductivity Nuclear Magnetism Low-Temperature Physics

Thermodynamic Stability: AuIn₂ is the Most Stable Phase in the Au-In System with Gibbs Energy of Formation = −23.459 kJ/mol

Among all gold–indium intermetallic compounds, AuIn₂ is thermodynamically the most stable phase, with a Gibbs energy of formation of −23.459 kJ/mol at 25 °C [1]. This high thermodynamic stability drives its preferential formation as the predominant phase during Au-In interdiffusion and ensures that once formed, AuIn₂ bonds remain structurally stable during long-term aging and thermal excursions. A comprehensive CALPHAD reassessment of the Au-In binary system has yielded self-consistent thermodynamic parameters for all intermediate phases, confirming AuIn₂ as the stoichiometric compound with the lowest free energy per mole of atoms among the Au-In intermetallics [2].

Thermodynamics Phase Stability CALPHAD

AuIn₂ Application Scenarios: Where the Quantitative Evidence Supports Procurement Over Alternatives


Hermetic SLID Bonding for MEMS and Optoelectronic Packaging Requiring Low Process Temperature (<200 °C) and High Service Temperature (>280 °C)

AuIn₂ is ideally suited for solid–liquid interdiffusion (SLID) bonding where processing must occur at temperatures just above the melting point of indium (156.6 °C) to protect temperature-sensitive MEMS structures or III-V semiconductor devices, while the resulting joint must withstand subsequent reflow operations at >280 °C. The quantitative evidence shows that AuIn₂ forms reliably after only 10 minutes at 160 °C [1] and provides a stable, thick bonding layer that will not remelt during downstream assembly. Unlike Au80Sn20 (melting point 280 °C) which requires higher bonding temperatures, AuIn₂ decouples the process temperature from the service temperature, a critical advantage for heterogeneous integration workflows [1].

Low-Stress Die Attach for GaAs and InP-Based Photonic Integrated Circuits

The 19% lower CTE of AuIn₂ (11.4 ppm/°C) compared to Au80Sn20 (14 ppm/°C) reduces thermomechanical stress when bonding to GaAs (CTE ≈ 5.7 ppm/°C) or InP (CTE ≈ 4.5 ppm/°C) substrates [2]. This CTE advantage is particularly critical for photonic integrated circuits where waveguide alignment tolerances are sub-micron and thermal cycling can induce optical misalignment. The lower CTE of AuIn₂, combined with its ability to form at 160 °C [1], makes it the preferred bonding material for high-performance laser diode and photodetector arrays where both alignment precision and low processing temperature are mandatory.

Diffusion Barrier Interlayer in High-Power Optoelectronic Device Electrodes

In high-power laser diodes and LEDs where gold migration into the active region causes catastrophic degradation, a sputtered AuIn₂ interlayer (53.8 wt% In, 544 °C melting point) provides an effective diffusion barrier that blocks Au and In interdiffusion at operating temperatures up to 300 °C [3]. This barrier function is not provided by conventional Au-based solders or by pure Au/In contacts without a preformed AuIn₂ layer. Procurement of stoichiometric AuIn₂ for this application ensures that the barrier layer composition is precisely controlled to prevent the performance degradation observed in devices using alternative metallization schemes [3].

Fundamental Research in Low-Temperature Quantum Materials and Coexisting Order Parameters

AuIn₂ serves as a specialized model compound for investigating the coexistence of superconductivity (T_S = 207 mK) and nuclear ferromagnetism (T_M = 35 μK) [4]. This unique quantum phenomenon is absent in other gold-based intermetallics and is of fundamental interest for condensed matter physicists studying the interplay between localized nuclear spins and superconducting electrons. Procurement of high-purity AuIn₂ single crystals or polycrystalline samples enables susceptibility, specific heat, and transport measurements at millikelvin temperatures that cannot be performed on commercial solders, which lack these quantum properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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